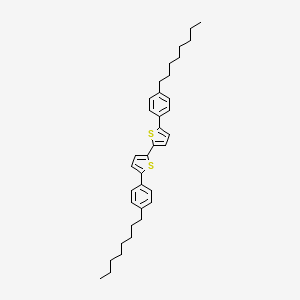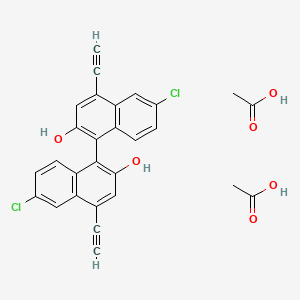
2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene is a complex organic compound with a unique structure consisting of three naphthalene units connected through a bromine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene typically involves the bromination of a naphthalene derivative. One common method is the bromination of 2-naphthol, which can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The naphthalene units can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in this reaction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while oxidation reactions can produce naphthoquinones.
科学的研究の応用
2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe in biological assays to study molecular interactions and pathways.
作用機序
The mechanism of action of 2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the naphthalene units can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.
類似化合物との比較
Similar Compounds
2-bromonaphthalene: A simpler compound with a single naphthalene unit and a bromine atom.
1-bromonaphthalene: Another brominated naphthalene derivative with different substitution patterns.
Uniqueness
2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene is unique due to its three naphthalene units, which provide a larger π-conjugated system. This extended conjugation can enhance its electronic properties and make it more suitable for applications in materials science and organic electronics.
特性
CAS番号 |
847653-20-7 |
|---|---|
分子式 |
C30H19Br |
分子量 |
459.4 g/mol |
IUPAC名 |
2-bromo-3-(3-naphthalen-2-ylnaphthalen-2-yl)naphthalene |
InChI |
InChI=1S/C30H19Br/c31-30-19-25-12-6-5-11-24(25)18-29(30)28-17-23-10-4-3-9-22(23)16-27(28)26-14-13-20-7-1-2-8-21(20)15-26/h1-19H |
InChIキー |
CRJMWXZRYSPPOX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=CC=CC=C4C=C3C5=CC6=CC=CC=C6C=C5Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



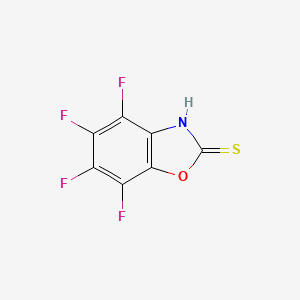
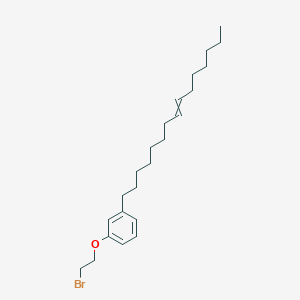
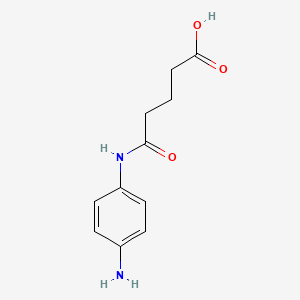
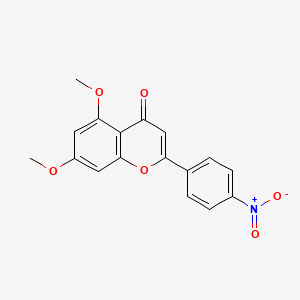
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)
![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
![6-{4-[(4-Methoxybenzoyl)oxy]phenoxy}-6-oxohexanoate](/img/structure/B14194618.png)

![N-[4-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14194623.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
